(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid CAS 477598-24-6 properties
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid CAS 477598-24-6 properties
An In-Depth Technical Guide to (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid
Abstract: This technical guide provides a comprehensive overview of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (CAS 477598-24-6), a key heterocyclic building block in modern organic synthesis. The document delves into its physicochemical properties, stability considerations, synthetic methodologies, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic explanations, and safety guidelines are provided to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.
Introduction and Strategic Importance
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure combines a pyridine core, a common pharmacophore, with a boronic acid functional group, rendering it an ideal partner for Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is one of the most powerful methods for constructing carbon-carbon bonds. The strategic placement of the isopropyl and methoxy groups on the pyridine ring allows for fine-tuning of steric and electronic properties, influencing the biological activity and pharmacokinetic profiles of target compounds. As such, this reagent serves as a critical tool for introducing a specific, highly functionalized heterocyclic motif in the development of novel therapeutic agents and advanced materials.
Physicochemical Properties and Structural Data
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. The key data for (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 477598-24-6 | [3][4][5] |
| Molecular Formula | C₉H₁₄BNO₃ | [3][4][5] |
| Molecular Weight | 195.02 g/mol | [3][4] |
| Appearance | White to off-white solid | (Typical for boronic acids) |
| Purity | ≥95% | [4][5] |
| Synonyms | 2-Methoxy-6-isopropyl-3-pyridylboronic acid, (2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid | [3][4] |
The molecule's structure features an sp²-hybridized boron atom with a vacant p-orbital, which defines its Lewis acidic character and is fundamental to its reactivity.[6]
Stability, Handling, and Storage
A critical aspect of working with boronic acids is understanding their stability profile. While generally more robust than many organometallic reagents, they are susceptible to specific degradation pathways that necessitate careful handling.
Inherent Instability and Anhydride Formation
Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This is a reversible equilibrium and, in most synthetic applications like Suzuki coupling, the presence of boroxine does not impede the reaction, as it readily hydrolyzes back to the monomeric acid under the reaction conditions.
Caption: Equilibrium between boronic acid and its boroxine anhydride.
Oxidative and Protodeboronation Pathways
The carbon-boron bond is susceptible to cleavage through oxidation and protodeboronation, particularly for electron-rich or sterically unhindered systems.[7][8] 2-Pyridyl boronic acids, in particular, can be sensitive to protodeboronation.[9] The use of stable adducts, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine complexes, can mitigate these issues by protecting the boronic acid moiety until it is needed in situ.[9][10]
Recommended Handling and Storage Protocol
To ensure the integrity and reactivity of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, the following laboratory practices are essential:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] For long-term stability, storage at 2-8°C is recommended.
-
Atmosphere: While many boronic acids are air-stable for short periods, storage under an inert atmosphere (e.g., Argon or Nitrogen) can prevent slow oxidative degradation.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases during storage.[12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[11][13] Handle the solid material in a chemical fume hood to prevent inhalation of dust.[13][14]
Synthesis and Preparation Methodology
While various methods exist for the synthesis of arylboronic acids, the most common and reliable route for preparing substituted pyridyl boronic acids involves a directed ortho-metalation or a halogen-metal exchange followed by borylation.
Standard Synthetic Workflow
The logical synthetic pathway proceeds via a low-temperature lithium-halogen exchange from a corresponding 3-halopyridine precursor.
-
Precursor Synthesis: The synthesis begins with a suitable precursor, 3-bromo-6-isopropyl-2-methoxypyridine, which can be prepared from commercially available starting materials.
-
Lithium-Halogen Exchange: The 3-bromopyridine derivative is dissolved in an anhydrous ethereal solvent (e.g., THF, often mixed with a non-polar solvent like toluene) and cooled to a very low temperature (typically -78 °C to -90 °C).[15] An organolithium reagent, such as n-butyllithium, is added dropwise.
-
Causality: This step is the cornerstone of the synthesis. The lithium-halogen exchange is significantly faster at low temperatures than potential side reactions, such as the addition of the organolithium to the pyridine ring.[16] This kinetically controlled process generates a highly reactive 3-lithiopyridine intermediate.
-
-
Borylation: The reaction is quenched by the rapid addition of a trialkyl borate, most commonly triisopropyl borate.[15][16]
-
Causality: The electrophilic boron atom of the borate ester is readily attacked by the nucleophilic 3-lithiopyridine intermediate. Adding the borate before or concurrently with the n-butyllithium can further minimize side reactions by ensuring the lithiated species is trapped as it forms.[16]
-
-
Hydrolysis: The reaction mixture is warmed to room temperature and quenched with an acidic aqueous solution (e.g., HCl or NH₄Cl). This hydrolyzes the resulting boronate ester to afford the final (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid product.
Caption: General workflow for the synthesis of the title compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C(sp²)-C(sp²) bonds.[1]
The Catalytic Cycle
The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Causality of Key Steps:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. The reactivity order is typically I > OTf > Br >> Cl.[1]
-
Transmetalation: This is the crucial step where the organic moiety from the boron atom is transferred to the palladium center. It requires activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex ([R²-B(OH)₃]⁻).[17] This step regenerates the base and releases the boron byproduct.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
-
Self-Validating Experimental Protocol
This protocol provides a robust starting point for the coupling of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid with a generic aryl bromide.
Objective: To synthesize 3-(Aryl)-6-isopropyl-2-methoxypyridine.
Reagents & Materials:
-
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (e.g., 68.3 mg, 0.35 mmol, 1.2 eq)
-
Aryl Bromide (e.g., 0.29 mmol, 1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 16.8 mg, 0.0145 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (e.g., 61.5 mg, 0.58 mmol, 2.0 eq)
-
1,4-Dioxane (3 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, the aryl bromide, sodium carbonate, and the palladium catalyst.
-
Solvent Addition: Add the 1,4-dioxane and water. The biphasic solvent system is crucial for dissolving both the organic reagents and the inorganic base.
-
Degassing: Seal the flask and thoroughly degas the mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by at least three cycles of vacuum evacuation followed by backfilling with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the mixture to 95 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) until consumption of the limiting aryl bromide is observed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure product.
-
Validation: The identity and purity of the final compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. A successful reaction is validated by the appearance of signals corresponding to the newly formed biaryl product and the disappearance of the starting material signals.
Safety and Toxicology Profile
As with any chemical reagent, proper safety precautions are paramount. The information below is summarized from available Safety Data Sheets (SDS).
-
Hazard Identification:
-
Precautionary Measures:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[11][14] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[12][13] Use only in a well-ventilated area or a fume hood.[11][12] Avoid breathing dust.[14]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11][14]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][14]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[11][14]
-
Conclusion
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is a highly valuable and versatile building block for synthetic organic chemistry. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient synthesis of complex biaryl and hetero-biaryl structures. A comprehensive understanding of its properties, stability, and handling requirements, as outlined in this guide, is essential for its successful application in research and development, particularly in the quest for new pharmaceuticals and functional materials.
References
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Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 130(48), 16498–16499. Published by the American Chemical Society. Available from: [Link]
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Ark Pharma Scientific Limited. (n.d.). (6-isopropyl-2-methoxypyridin-3-yl)boronic acid. Retrieved from [Link]
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Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses, 81, 89. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Wu, X., & Li, J. (2006). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 419-426.
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Appretech Scientific Limited. (n.d.). (6-isopropyl-2-methoxypyridin-3-yl)boronic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (2014). US20140330008A1 - Process for the preparation of boronic acid intermediates.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
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